1-(1H-Indazol-4-yl)ethanamine hydrochloride 1-(1H-Indazol-4-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531588
InChI: InChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H
SMILES: CC(C1=C2C=NNC2=CC=C1)N.Cl
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

1-(1H-Indazol-4-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13531588

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Indazol-4-yl)ethanamine hydrochloride -

Specification

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name 1-(1H-indazol-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c1-6(10)7-3-2-4-9-8(7)5-11-12-9;/h2-6H,10H2,1H3,(H,11,12);1H
Standard InChI Key SBDAWZDJNQOSPR-UHFFFAOYSA-N
SMILES CC(C1=C2C=NNC2=CC=C1)N.Cl
Canonical SMILES CC(C1=C2C=NNC2=CC=C1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₂ClN₃
Molecular Weight197.67 g/mol
Melting PointNot reported (decomposes)
SolubilitySoluble in polar solvents
pKa (amine)~9.5 (estimated)
LogP (Partition Coefficient)~1.2 (calculated)

The 4-position substitution distinguishes it from the more commonly studied 3-yl isomer, which exhibits distinct electronic and steric effects .

Synthetic Routes and Reaction Mechanisms

General Synthesis of Indazole Derivatives

The synthesis of 1-(1H-Indazol-4-yl)ethanamine hydrochloride can be inferred from methodologies used for analogous compounds. A typical approach involves:

  • Indazole Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions.

  • Ethanamine Attachment: Alkylation or reductive amination to install the ethanamine group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Steps

  • Step 1: Nitration or halogenation of indazole to introduce a leaving group at the 4-position.

  • Step 2: Nucleophilic substitution with ethylenediamine or a protected amine precursor.

  • Step 3: Deprotection (if applicable) and acidification with HCl to form the hydrochloride salt.

A study by J. Org. Chem. (2022) demonstrated that reactions of NH-indazoles with formaldehyde in hydrochloric acid yield N-hydroxymethyl derivatives . While this work focused on 1- and 2-substituted indazoles, analogous pathways could theoretically apply to 4-substituted variants with modifications to reaction conditions.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of indazole derivatives are highly sensitive to substitution patterns. For the 4-yl isomer:

  • ¹H NMR: The aromatic protons (H5, H6, H7) exhibit distinct coupling constants (e.g., ³JH5-H6 ≈ 7.5–8.0 Hz) . The ethanamine chain’s protons resonate as a triplet near δ 2.7–3.0 ppm (CH₂) and a broad singlet for NH₂.

  • ¹³C NMR: The indazole carbons (C3a, C7a) appear downfield (~125–140 ppm), while the CH₂ groups resonate near 70 ppm .

X-ray Crystallography

Future Directions and Research Gaps

  • Synthetic Optimization: Developing regioselective methods for 4-substitution to improve yield.

  • Biological Screening: Evaluating kinase inhibition, CNS activity, and cytotoxicity in vitro.

  • Crystallographic Studies: Resolving the crystal structure to guide drug design.

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